1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a complex organic compound that features a pyrazine ring, a piperidine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrazin-2-yloxy intermediate: This step involves the reaction of pyrazine with an appropriate hydroxylating agent to form pyrazin-2-ol, which is then converted to pyrazin-2-yloxy using a suitable base.
Piperidine ring formation: The pyrazin-2-yloxy intermediate is then reacted with a piperidine derivative under basic conditions to form the 3-(pyrazin-2-yloxy)piperidine intermediate.
Pyrazole ring formation: The final step involves the reaction of the 3-(pyrazin-2-yloxy)piperidine intermediate with a pyrazole derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Pyridin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: Similar structure with a pyridine ring instead of a pyrazine ring.
1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: Similar structure with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is unique due to the presence of the pyrazine ring, which can impart different electronic and steric properties compared to similar compounds with pyridine or pyrimidine rings. This can affect its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
1-(3-pyrazin-2-yloxypiperidin-1-yl)-2-pyrazol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(11-19-8-2-4-17-19)18-7-1-3-12(10-18)21-13-9-15-5-6-16-13/h2,4-6,8-9,12H,1,3,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMNODHGKGKSJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=N2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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